

# Disperse Orange 29 CAS number 19800-42-1 vs 61902-11-2

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## Compound of Interest

Compound Name: Disperse orange 29

Cat. No.: B3427777

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## Disperse Orange 29: A Technical Guide for Researchers

An In-depth Examination of CAS Numbers 19800-42-1 and 61902-11-2 for Scientific and Drug Development Applications

### Abstract

**Disperse Orange 29**, a monoazo dye, is identified by two commonly referenced CAS numbers: 19800-42-1 and 61902-11-2. While extensively utilized in the textile industry for its dyeing properties, its potential biological activities and toxicological profile are of increasing interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of **Disperse Orange 29**, focusing on its chemical and physical properties, synthesis, analytical methodologies, and known biological effects. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical and toxicological assays are provided, and a proposed mechanism of genotoxicity is illustrated. This document aims to serve as a foundational resource for the scientific community in understanding and further investigating the properties of **Disperse Orange 29**.

### Introduction

**Disperse Orange 29**, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a synthetic dye belonging to the azo class of compounds. [1][2] These compounds are characterized by the presence of one or more azo groups (-N=N-). While its primary application lies in the dyeing of synthetic fibers like polyester, the inherent chemical structure of **Disperse Orange 29** and its metabolites raises questions regarding its biological interactions and potential for cytotoxicity and genotoxicity. [3][4] This guide consolidates the available technical information on **Disperse Orange 29**, with a particular focus on data relevant to a research and development setting.

## Clarification on CAS Numbers 19800-42-1 and 61902-11-2

Throughout scientific literature and commercial listings, **Disperse Orange 29** is associated with two CAS numbers: 19800-42-1 and 61902-11-2. Current data suggests that these numbers are used interchangeably and refer to the same chemical entity. [5][6] No definitive distinction regarding isomeric forms, purity, or specific manufacturing processes has been identified in the reviewed literature. For the purpose of this guide, both CAS numbers will be considered synonymous with **Disperse Orange 29**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Disperse Orange 29** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Disperse Orange 29**

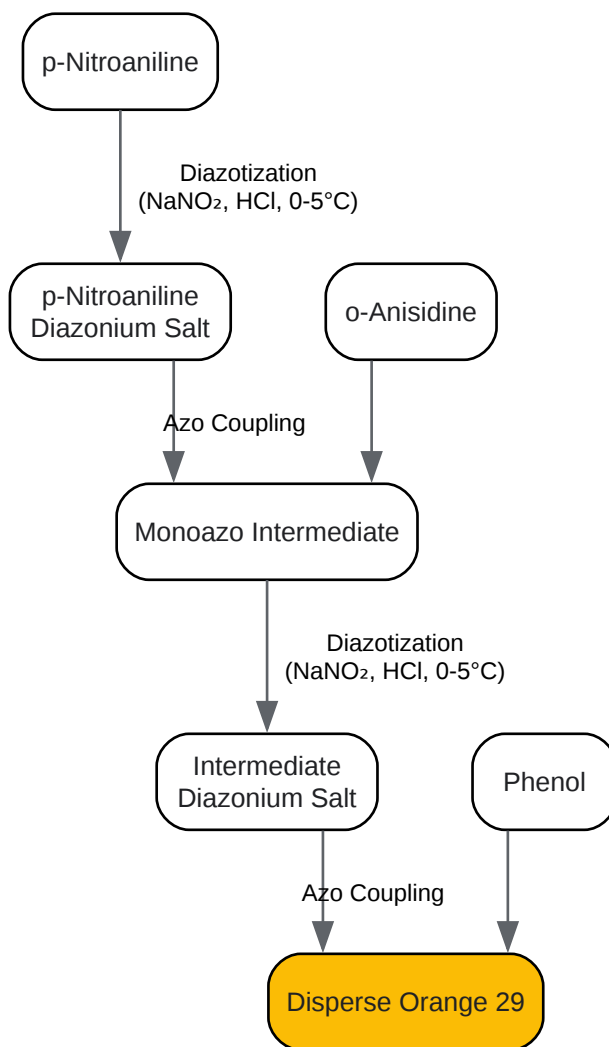
Property	Value	Reference(s)
IUPAC Name	4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol	[1]
Synonyms	C.I. Disperse Orange 29, C.I. 26077	[2]
CAS Number	19800-42-1, 61902-11-2	[1][2]
Molecular Formula	C <sub>19</sub> H <sub>15</sub> N <sub>5</sub> O <sub>4</sub>	[1]
Molecular Weight	377.35 g/mol	[2]
Appearance	Brown-red powder	[7]
Boiling Point	616.2 ± 55.0 °C (Predicted)	[8]
Density	1.34 g/cm <sup>3</sup>	[8]
Vapor Pressure	0 Pa at 25°C	[8]
Water Solubility	Insoluble	[2]

## Synthesis

The synthesis of **Disperse Orange 29** is a multi-step process involving diazotization and azo coupling reactions.[7][8] The general synthetic pathway is as follows:

- **Diazotization of p-nitroaniline:** p-Nitroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.[1]
- **First Azo Coupling:** The p-nitroaniline diazonium salt is then coupled with o-anisidine (2-methoxyaniline).[2]
- **Second Diazotization:** The product from the first coupling reaction, which contains a primary aromatic amine group, is subsequently diazotized under similar conditions.[2]

- Second Azo Coupling: The resulting diazonium salt is finally coupled with phenol to yield **Disperse Orange 29**.<sup>[2]</sup>



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**Figure 1.** Synthetic pathway of **Disperse Orange 29**.

## Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification and quantification of **Disperse Orange 29** in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

Table 2: Analytical Methods for **Disperse Orange 29**

Technique	Description	Reference(s)
HPLC-UV/Vis	High-Performance Liquid Chromatography with Ultraviolet-Visible detection. A common method for separation and quantification.	[9][10]
LC-MS	Liquid Chromatography-Mass Spectrometry provides higher selectivity and sensitivity for identification and quantification, especially in complex matrices.	[10][11]
GC-MS	Gas Chromatography-Mass Spectrometry can be used for the analysis of azo dye breakdown products.	[12]

## Experimental Protocols

This protocol provides a general method for the purity assessment of **Disperse Orange 29**.

- Instrumentation: An HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: The wavelength of maximum absorbance for **Disperse Orange 29**.
- Injection Volume: 10-20 µL.

- Procedure:
  - Prepare a stock solution of **Disperse Orange 29** in a suitable solvent (e.g., acetonitrile).
  - Prepare a series of dilutions to create a calibration curve.
  - Inject the standards and the sample into the HPLC system.
  - Monitor the chromatogram at the determined maximum absorbance wavelength.
  - Quantify the purity based on the peak area relative to the total peak area or by using a calibration curve.

## Biological Activity and Toxicology

The biological effects of **Disperse Orange 29** are primarily associated with its azo structure. Metabolism of azo dyes, often initiated by gut microbiota, can lead to the reductive cleavage of the azo bond, generating aromatic amines.<sup>[13][14]</sup> These metabolites can be further activated by hepatic enzymes, such as cytochrome P450, to form reactive intermediates that can interact with cellular macromolecules, including DNA.<sup>[3]</sup>

## Genotoxicity and Cytotoxicity

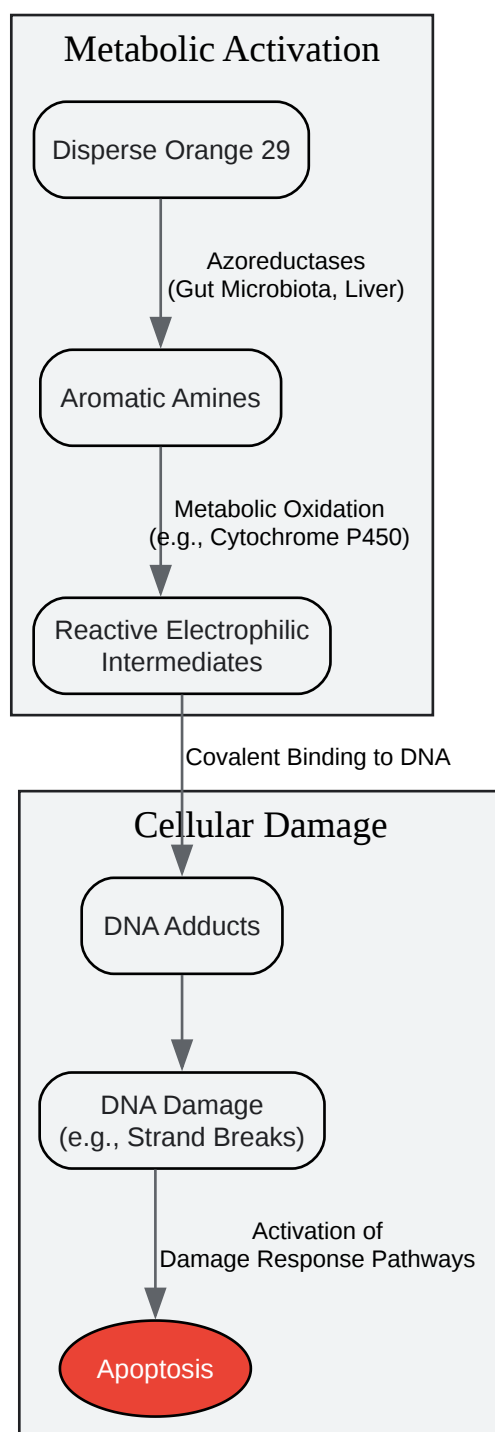
Studies on Disperse Orange dyes and related azo compounds have indicated a potential for genotoxicity and cytotoxicity. For instance, Disperse Orange 1 has been shown to induce frameshift mutations and apoptosis in HepG2 cells.<sup>[15][16]</sup> The genotoxic effects are often attributed to the formation of DNA adducts by the reactive metabolites of the dye.<sup>[17]</sup>

Table 3: Summary of Toxicological Data for Disperse Orange Dyes

Endpoint	Test System	Result	Reference(s)
Genotoxicity	Comet Assay (on Disperse Orange 1)	DNA damage observed in HepG2 cells at concentrations of 0.2, 0.4, 1.0, 2.0 and 4.0µg/mL.	<a href="#">[15]</a> <a href="#">[16]</a>
Mutagenicity	Ames Test (on Disperse Orange 1)	Induces frameshift mutations, particularly in Salmonella typhimurium strains TA98 and YG1041.	<a href="#">[15]</a>
Cytotoxicity	Cell Viability Assay (on Disperse Orange 1)	Induced apoptosis in HepG2 cells after 72 hours of contact.	<a href="#">[15]</a> <a href="#">[16]</a>
Hepatotoxicity	MTT and CCK-8 assays (on Disperse Orange 1)	Reduced mitochondrial activity in HepG2 cells grown in a monolayer after 72h incubation.	<a href="#">[18]</a>

## Proposed Signaling Pathway for Genotoxicity

The genotoxic effects of **Disperse Orange 29** are likely initiated by its metabolic activation. The following diagram illustrates a proposed pathway leading to DNA damage.



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**Figure 2.** Proposed metabolic activation and genotoxicity pathway of **Disperse Orange 29**.

## Experimental Protocols for Toxicological Assessment



The comet assay is a sensitive method for detecting DNA damage in individual cells.

- Cell Line: Human hepatoma cell line (HepG2) is commonly used.
- Procedure:
  - Treat HepG2 cells with various concentrations of **Disperse Orange 29** for a defined period.
  - Embed the cells in a low-melting-point agarose on a microscope slide.
  - Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
  - Subject the slides to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, will migrate out of the nucleoid, forming a "comet tail."
  - Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
  - Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

This flow cytometry-based assay can quantify the percentage of cells undergoing apoptosis.

- Cell Line: HepG2 or other relevant cell lines.
- Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.
- Procedure:
  - Culture cells and treat with different concentrations of **Disperse Orange 29**.
  - Harvest the cells and wash with phosphate-buffered saline (PBS).
  - Resuspend the cells in the binding buffer provided in the kit.
  - Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
  - Analyze the stained cells using a flow cytometer.

- Quantify the percentage of live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

## Conclusion

**Disperse Orange 29**, identified by CAS numbers 19800-42-1 and 61902-11-2, is a compound with well-established applications in the textile industry. However, for the scientific and drug development communities, its potential biological activities, particularly its genotoxicity and cytotoxicity, warrant careful consideration. The metabolic activation of **Disperse Orange 29** into reactive aromatic amines is a key mechanism underlying its toxic potential. This technical guide provides a foundational understanding of this compound, summarizing its properties, synthesis, analytical methods, and toxicological profile. The provided experimental protocols and the proposed genotoxicity pathway serve as a starting point for further research into the molecular mechanisms of action of **Disperse Orange 29** and other related azo dyes. Further investigation is needed to fully elucidate its interaction with biological systems and to accurately assess its risk to human health.

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